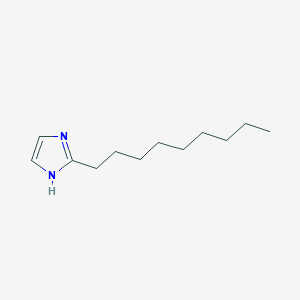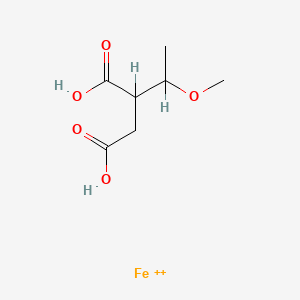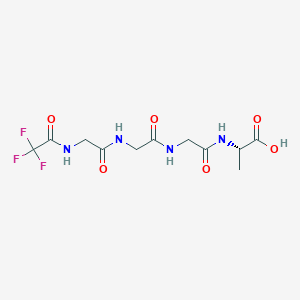
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine is a synthetic compound characterized by the presence of a trifluoroacetyl group attached to a peptide chain consisting of three glycine residues and one L-alanine residue
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine typically involves the stepwise addition of glycine residues to a protected alanine derivative. The trifluoroacetyl group is introduced using trifluoroacetic anhydride under controlled conditions. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate peptide bond formation.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. These synthesizers use solid-phase peptide synthesis (SPPS) techniques, where the peptide chain is assembled on a solid support and subsequently cleaved to yield the desired product.
化学反応の分析
Types of Reactions
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The trifluoroacetyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution or potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide chain.
Reduction: Reduced forms of the peptide chain with altered functional groups.
Substitution: Peptide derivatives with new functional groups replacing the trifluoroacetyl group.
科学的研究の応用
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its potential role in modulating biological processes and interactions with enzymes.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent.
Industry: Utilized in the development of novel materials and as a reagent in chemical synthesis.
作用機序
The mechanism of action of N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The peptide chain may also play a role in determining the compound’s specificity and efficacy.
類似化合物との比較
Similar Compounds
- N-(Trifluoroacetyl)glycylglycine
- N-(Trifluoroacetyl)-L-alanine
- N-(Trifluoroacetyl)glycylglycyl-L-alanine
Uniqueness
N-(Trifluoroacetyl)glycylglycylglycyl-L-alanine is unique due to its specific peptide sequence and the presence of the trifluoroacetyl group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
特性
CAS番号 |
55532-97-3 |
|---|---|
分子式 |
C11H15F3N4O6 |
分子量 |
356.26 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C11H15F3N4O6/c1-5(9(22)23)18-8(21)4-16-6(19)2-15-7(20)3-17-10(24)11(12,13)14/h5H,2-4H2,1H3,(H,15,20)(H,16,19)(H,17,24)(H,18,21)(H,22,23)/t5-/m0/s1 |
InChIキー |
FELPEKFMEWYBAD-YFKPBYRVSA-N |
異性体SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
正規SMILES |
CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


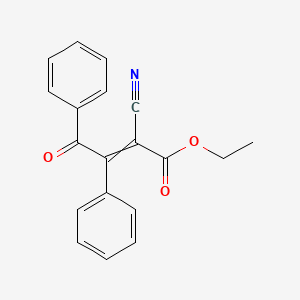

![3-Pyridinesulfonamide, 2-[(2,5-dichlorophenyl)amino]-](/img/structure/B14634244.png)
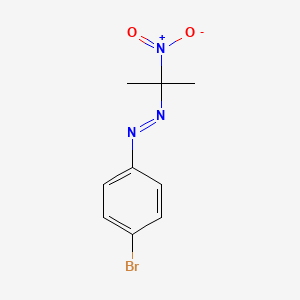

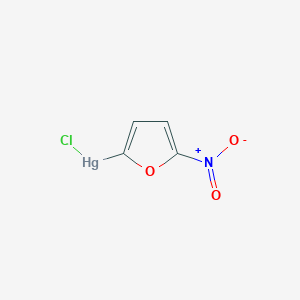
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
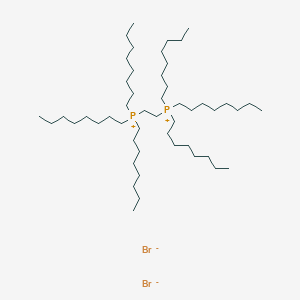
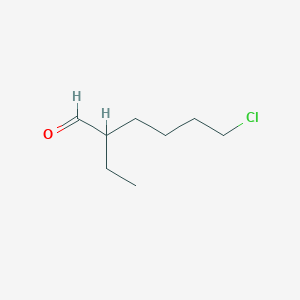
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
